L-gulonate

Description

Historical Context of this compound Discovery and Characterization

The historical investigation of this compound and related compounds traces back to the late nineteenth century when foundational work on sugar acid metabolism began to emerge. The earliest documented research on related sugar acids occurred in 1870 when Hlasiwetz and Habermann first prepared gluconic acid through chemical oxidation of glucose. This pioneering work established the foundation for understanding oxidized sugar derivatives and their potential biological significance. Subsequently, in 1880, Boutroux advanced the field by developing fermentation-based methods for gluconic acid production, demonstrating that microorganisms could efficiently convert glucose to its oxidized form.

The development of deep-tank fermentation technology in 1929 marked a significant milestone in sugar acid research, as Pfizer successfully employed Aspergillus niger for large-scale gluconic acid production. This technological advancement not only facilitated industrial applications but also provided researchers with substantial quantities of material for biochemical studies. The expertise gained from these fermentation processes later proved instrumental in scaling up penicillin production during World War II, demonstrating the broader impact of sugar acid research on biotechnology development.

Research into this compound specifically gained momentum during the mid-twentieth century as scientists began investigating the detailed mechanisms of ascorbic acid metabolism. Herbert, Hirst, Percival, Reynolds, and Smith made crucial contributions in 1933 by proposing the formation of 2,3-diketo-L-gulonic acid as a product of dehydroascorbic acid mutarotation. This work established the first clear connection between this compound derivatives and vitamin C metabolism, opening new avenues for biochemical research. The isolation of barium and calcium salts of diketo-L-gulonic acid provided researchers with stable compounds for detailed structural and functional studies.

The characterization of this compound 3-dehydrogenase in rabbit tissues represented another significant milestone in the historical development of this compound research. Scientists discovered that this enzyme catalyzes the nicotinamide adenine dinucleotide-linked dehydrogenation of this compound into dehydro-L-gulonate within the uronate cycle. This finding established this compound as an active participant in mammalian metabolism rather than merely a metabolic waste product. The subsequent identification of this compound 3-dehydrogenase as identical to rabbit lens lambda-crystallin, except for a single amino acid deletion, revealed unexpected connections between metabolism and structural protein function.

Biochemical Significance of this compound as a Metabolite

This compound serves as a crucial intermediate in multiple biochemical pathways, demonstrating remarkable versatility in cellular metabolism. The compound functions primarily within the uronate cycle, where this compound 3-dehydrogenase catalyzes its nicotinamide adenine dinucleotide-dependent conversion to dehydro-L-gulonate. This enzymatic reaction represents a key step in carbohydrate metabolism, particularly in organisms that utilize uronic acids as carbon and energy sources. The enzyme exhibits specific kinetic properties, with activity modulated by low concentrations of inorganic phosphate, which decreases catalytic efficiency in a dose-dependent manner while providing protection against thermal and urea denaturation.

The structural characteristics of L-gulonic acid contribute significantly to its biochemical properties and metabolic roles. With a molecular formula of C₆H₁₂O₇ and a molecular weight of 196.16 grams per mole, L-gulonic acid exists as the conjugate acid of this compound. The compound forms through oxidation of the aldehyde group of L-gulose to a carboxylic acid group, establishing it as an enantiomer of D-gulonic acid. This stereochemical configuration enables specific enzyme-substrate interactions that drive metabolic processes in various organisms.

Recent research has revealed sophisticated catabolic pathways for this compound in bacterial systems, demonstrating the compound's significance in microbial metabolism. In Chromohalobacter salexigens DSM3043, scientists identified a novel physiologically relevant pathway for this compound catabolism that enables growth using this compound as a carbon source. This discovery challenges previous assumptions about this compound utilization and suggests broader metabolic roles than previously recognized. The pathway involves multiple enzymatic steps, including dehydration reactions catalyzed by mannonate dehydratase family members, though some enzymes in this family exhibit remarkably low catalytic efficiency.

The connection between this compound metabolism and ascorbic acid biosynthesis represents another critical aspect of its biochemical significance. In plant systems, 2-keto-L-gulonic acid serves as both a precursor for industrial ascorbic acid production and a degradation product of ascorbic acid metabolism. This dual role positions this compound derivatives at the center of vitamin C biochemistry, influencing both synthetic and degradative pathways. Research has demonstrated that exogenous 2-keto-L-gulonic acid treatment can enhance ascorbic acid-related gene expression, particularly L-gulono-1,4-lactone oxidase and guanosine diphosphate-mannose pyrophosphorylase, suggesting regulatory feedback mechanisms.

In fungal systems, particularly Aspergillus niger, this compound participates in D-glucuronic acid catabolism through a complex pathway involving multiple oxidoreductases. The pathway includes nicotinamide adenine dinucleotide phosphate-requiring 2-keto-L-gulonate reductase (GluD) and nicotinamide adenine dinucleotide-requiring L-idonate 5-dehydrogenase (GluE), which function in a coordinated manner to process this compound derivatives. These enzymes exhibit distinct cofactor specificities and kinetic parameters, with GluD showing strict requirement for nicotinamide adenine dinucleotide phosphate/reduced nicotinamide adenine dinucleotide phosphate and kinetic constants of 21.4 and 1.1 per second for 2-keto-L-gulonate and L-idonate, respectively.

Taxonomic Distribution of this compound Across Species

This compound demonstrates widespread distribution across diverse taxonomic groups, reflecting its fundamental importance in cellular metabolism. The compound has been identified and characterized in organisms ranging from bacteria to mammals, indicating evolutionarily conserved metabolic functions. This broad taxonomic distribution suggests that this compound metabolism represents an ancient biochemical capability that has been maintained across evolutionary lineages due to its essential roles in carbohydrate processing and energy metabolism.

Bacterial species exhibit particularly diverse this compound metabolic capabilities, with distinct catabolic pathways identified in multiple genera. Chromohalobacter salexigens DSM3043 possesses a novel this compound catabolic pathway that enables growth on this compound as a sole carbon source. This halophilic bacterium has evolved specialized enzymatic machinery for this compound utilization, including specific dehydratases and oxidoreductases that facilitate complete catabolism of the compound. The presence of functional this compound metabolism in this extreme environment specialist suggests adaptive significance for organisms in challenging ecological niches.

Escherichia coli strains, including CFT073 and K12 MG1655, contain cryptic pathways for this compound catabolism, though these systems may represent evolutionary relics rather than actively utilized metabolic routes. The persistence of these genetic elements in laboratory and pathogenic strains indicates potential selective pressure for maintaining this compound processing capabilities, even when not regularly expressed. Salmonella enterica subspecies enterica serovar Enteritidis strain P125109 similarly possesses cryptic this compound-related metabolic genes, suggesting conservation of these pathways across related enteric bacteria.

Haemophilus influenzae Rd KW20 represents another bacterial species with characterized this compound metabolism, where integrative pathway mapping successfully predicted and verified conversion of this compound to glyceraldehyde-3-phosphate and pyruvate. This research demonstrated the application of computational approaches combined with experimental validation to elucidate metabolic pathways, revealing previously unknown aspects of this compound catabolism in this respiratory pathogen.

Fungal organisms, particularly filamentous species, demonstrate sophisticated this compound metabolic networks that integrate with broader carbohydrate catabolism. Aspergillus niger serves as the best-characterized fungal system for this compound metabolism, possessing multiple enzymes involved in D-glucuronic acid catabolism that process this compound intermediates. The fungus produces both nicotinamide adenine dinucleotide phosphate-dependent 2-keto-L-gulonate reductase and nicotinamide adenine dinucleotide-dependent L-idonate 5-dehydrogenase, which function in coordinated fashion to metabolize this compound derivatives. These enzymes are encoded by clustered genes sharing bidirectional promoters, indicating coordinated regulation of this compound processing capabilities.

Mammalian systems exhibit unique adaptations of this compound metabolism, particularly in specialized tissues with specific functional requirements. Rabbit tissues demonstrate the highest this compound 3-dehydrogenase activity in lens tissue, where the enzyme serves the dual function of metabolic catalyst and structural protein. This bifunctional role represents a remarkable example of evolutionary innovation, where a metabolic enzyme has been recruited as lambda-crystallin without gene duplication. Human tissues also express this compound 3-dehydrogenase activity, though with different tissue distribution patterns compared to rabbits.

The presence of this compound and related compounds in food animals indicates dietary exposure pathways for humans and other organisms. 2,3-diketo-L-gulonate has been detected in anatidaes (waterfowl family), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica), suggesting that consumption of these food sources may represent a significant route of this compound exposure for humans. This dietary connection highlights the ecological interconnections of this compound metabolism across different trophic levels.

Parasitic organisms also demonstrate this compound metabolism capabilities, as evidenced by its detection in Trypanosoma brucei. The presence of this compound processing in this medically important parasite suggests potential therapeutic targets, as disruption of carbohydrate metabolism often proves effective against parasitic infections. The conservation of this compound metabolism across such diverse organisms, from free-living bacteria to obligate parasites, underscores the fundamental importance of this metabolic capability.

Structure

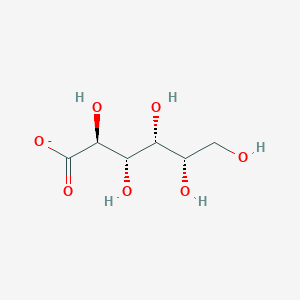

2D Structure

Properties

Molecular Formula |

C6H11O7- |

|---|---|

Molecular Weight |

195.15 g/mol |

IUPAC Name |

(2S,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3+,4-,5-/m0/s1 |

InChI Key |

RGHNJXZEOKUKBD-QTBDOELSSA-M |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O |

Synonyms |

gulonate gulonic acid gulonic acid, (L)-isomer gulonic acid, ion (1-), (L)-isomer gulonic acid, monosodium salt, (L)-isome |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Pathways and Metabolism

L-gulonate plays a crucial role in several metabolic pathways, particularly in the context of vitamin C biosynthesis. It is involved in the conversion processes that lead to ascorbic acid, which is vital for numerous physiological functions including antioxidant activity and collagen synthesis. The metabolism of this compound involves its reduction to 2-keto-L-gulonate, which can further participate in various enzymatic reactions.

Key Enzymatic Reactions

- Conversion to 2-Keto-L-Gulonate : this compound is transformed into 2-keto-L-gulonate through specific enzymatic activities. The enzymes involved include NADPH-requiring 2-keto-L-gulonate reductase, which facilitates this conversion and is crucial for the catabolism of D-glucuronic acid in certain fungi like Aspergillus niger .

- Further Metabolism : 2-keto-L-gulonate can be reduced back to L-idonate, illustrating its role in interconnected metabolic pathways .

Industrial Applications

This compound has potential applications in various industries, particularly in the production of food additives, pharmaceuticals, and biotechnological products.

Food Industry

- Flavoring Agents : Due to its sweet taste profile, this compound can be utilized as a flavor enhancer or sweetener in food products.

- Preservatives : Its antioxidant properties make it suitable for use as a preservative in food formulations.

Pharmaceuticals

- Vitamin C Synthesis : As a precursor in the biosynthesis of ascorbic acid, this compound is significant for pharmaceutical applications aimed at producing vitamin C derivatives with enhanced stability .

- Antioxidant Formulations : Given its role in combating oxidative stress, this compound can be incorporated into formulations aimed at reducing oxidative damage.

Case Studies

-

Microbial Fermentation Studies

- Research has shown that certain bacterial strains can metabolize this compound effectively, leading to the accumulation of related keto acids. This finding opens avenues for utilizing microbial fermentation processes to produce valuable metabolites from this compound .

- Enzymatic Pathway Elucidation

Data Table: Comparative Analysis of Enzymatic Activities

| Enzyme | Substrate | Cofactor | k_cat (s^-1) | K_m (mM) |

|---|---|---|---|---|

| D-glucuronic acid reductase | D-glucuronic acid | NADPH | 21.4 | 25.3 |

| 2-keto-L-gulonate reductase | 2-keto-L-gulonate | NADH | 1.1 | 12.6 |

| L-idonate 5-dehydrogenase | L-idonate | NAD+ | Varies | Varies |

Chemical Reactions Analysis

L-Gulonate 3-Dehydrogenase Reaction

This compound is a substrate for the enzyme this compound 3-dehydrogenase (EC 1.1.1.45), an oxidoreductase that catalyzes the following reaction :

In this reaction, this compound is oxidized using NAD as an acceptor, producing 3-dehydro-L-gulonate, NADH, and H .

Role in Fungal D-Glucuronate Catabolism

In certain fungi, this compound is involved in D-glucuronate catabolism. Here, this compound is converted to 2-keto-L-gulonate, though the enzyme responsible for this conversion in A. niger remains unclear . 2-keto-L-gulonate is further reduced to L-idonate .

Reduction of 2-Keto-L-Gulonate to L-Idonate

2-keto-L-gulonate can be reduced to L-idonate through the action of 2-keto-L-gulonate reductase. For example, GluC in A. niger codes for a NAD specific L-idonate forming 2-keto-L-gulonate reductase . The following table summarizes kinetic parameters of GluC with 2-keto-L-gulonate and L-idonate :

| Substrate | Vmax (μmol min-1 mg-1) | Km (mM) |

|---|---|---|

| 2-keto-L-gulonate | 120 | 30 |

| L-idonate | 6 | 20 |

Another enzyme, GluD, also found in A. niger, can catalyze the same reaction but requires NADPH as a cofactor. This suggests a possible NAD(P) transhydrogenase activity, adjusting the ratios of NAD/NADH and NADP/NADPH .

Conversion to 2,3-diketo-L-gulonate

This compound can be converted into 2,3-diketo-L-gulonate, which is a metabolite found in Escherichia coli. 2,3-diketo-L-gulonate is the conjugate base of 2,3-diketogulonic acid .

Acidity and Lactonization

L-gulonic acid, the protonated form of this compound, can undergo lactonization, forming γ- and δ-lactones. Research indicates that L-gulonic acid γ-lactone is more stable than its δ-isomer because its hydrolysis is much slower .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural and Functional Properties of L-Gulonate and Related Compounds

Key Findings :

- Stereochemical Sensitivity : While this compound and D-gluconate share similar acid dissociation constants (pKa ≈ 3.0) and Ca²⁺ complexation properties, their metabolic roles diverge due to stereochemistry .

- Enzymatic Redundancy: Both this compound and D-mannonate are substrates for UxuA dehydratase (kcat/KM = 5–40 M⁻¹s⁻¹), but this compound catabolism in Chromohalobacter salexigens requires additional enzymes (CsGulDH, CsFR) .

- Cryptic Pathways : this compound and L-idonate share cryptic catabolic pathways in E. coli and Salmonella, regulated by low-efficiency dehydratases (kcat/KM < 50 M⁻¹s⁻¹) .

Metabolic Pathway Comparison

Table 2: Enzymatic Activity in this compound and Related Pathways

Key Findings :

- Conformational Specificity: SMP30/GNL uniquely binds this compound in a folded conformation due to a lid loop, enabling γ-lactone formation, whereas other gluconolactonases lack this feature .

- Low-Efficiency Enzymes: ManD subgroup enzymes (e.g., CsManD) exhibit low catalytic efficiency for D-mannonate (kcat/KM = 5 M⁻¹s⁻¹) but are evolutionarily retained for niche metabolic roles .

Evolutionary and Physiological Insights

- Vitamin C Biosynthesis: this compound is critical in mice and rats, but its role is vestigial in humans due to Gulo gene loss. SMP30 knockout mice exhibit vitamin C deficiency, confirming its irreplaceability .

- Fungal Divergence : Fungi like Aspergillus niger convert this compound to 2-keto-L-gulonate via an unidentified oxidase, contrasting with bacterial NAD⁺-dependent dehydrogenases .

- Calcium Chelation : this compound and D-gluconate form similar Ca²⁺ complexes (log K ≈ 1.5), but D-gluconate dominates industrial applications due to higher stability in alkaline conditions .

Q & A

Q. What is the enzymatic role of L-gulonate in ascorbic acid biosynthesis, and how can researchers quantify its metabolic flux?

this compound serves as a precursor in the uronic acid pathway, where it is converted to L-ascorbate (vitamin C) via the enzyme L-gulonolactone oxidase (GULO) . However, species lacking GULO (e.g., primates) cannot synthesize vitamin C endogenously. To quantify metabolic flux, researchers use isotopic labeling (e.g., ¹³C-L-gulonate) combined with mass spectrometry or NMR to track incorporation into downstream metabolites like D-fructuronate . For gene expression analysis of enzymes such as SMP30/GNL (involved in lactone-ring formation), the 2^(-ΔΔC_T) method for RT-qPCR is recommended to compare transcript levels between experimental groups .

Q. Which enzymes regulate this compound interconversion, and what kinetic parameters are critical for pathway modeling?

Key enzymes include:

- L-Idonate dehydrogenase : Converts L-idonate to 5-keto-D-gluconate using NAD⁺ (V_max = 188 nkatal mg⁻¹, K_m = 2.2 mM) .

- 2-Keto-L-gulonate reductases : NADH-dependent (K_cat/K_m = 6.099 × 10³) and NADPH-dependent (K_cat/K_m = 5.97 × 10³) isoforms reduce 2-keto-L-gulonate to L-idonate .

For pathway modeling, prioritize enzymes with higher catalytic efficiency (K_cat/K_m) and validate parameters under physiologically relevant substrate concentrations.

Q. How does this compound’s stereochemistry affect its biological activity compared to D-gluconate?

this compound and D-gluconate are diastereomers differing at C2 and C4. Despite structural similarities, this compound exhibits distinct calcium-binding properties: its Ca²⁺ complexation constants (log K = 1.3–1.5) are comparable to D-gluconate but show subtle differences in coordination geometry, as revealed by ¹H/¹³C NMR and potentiometry . This stereospecificity impacts its role in mineralized tissues and enzymatic substrate recognition .

Advanced Research Questions

Q. How can structural biology resolve mechanistic ambiguities in this compound-dependent enzymes like SMP30/GNL?

Mouse SMP30/GNL catalyzes the γ-lactone ring formation in this compound during ascorbate synthesis. Crystal structures (e.g., PDB: 6XYZ) reveal that this compound binds in a folded conformation within a substrate cavity coordinated by Arg101, Asn103, Glu121, and a divalent metal ion (e.g., Mg²⁺ or Ca²⁺) . Computational docking and mutagenesis (e.g., Asp204 substitutions) can validate proposed catalytic mechanisms, such as nucleophilic attack by the C4 hydroxyl group . Cryo-EM is recommended for studying conformational dynamics in solution.

Q. What experimental strategies address contradictions in this compound catabolic pathways across species?

In Aspergillus niger, this compound oxidation to 2-keto-L-gulonate involves an uncharacterized dehydrogenase, while bacteria use NADP⁺-dependent D-gluconate 2-dehydrogenase . To resolve discrepancies:

Q. How do evolutionary losses of this compound metabolic genes (e.g., GULO) inform comparative physiology studies?

GULO loss in primates and guinea pigs necessitates dietary vitamin C intake. To study evolutionary implications:

- Apply phylogenetic collapser tools (e.g., PTC) to map gene loss events across clades .

- Analyze compensatory pathways (e.g., AKR1B1 in Drosophila melanogaster) using RNAi knockdowns and metabolomics .

- Compare oxidative stress responses in GULO-deficient vs. -competent species under vitamin C deprivation .

Q. What methodologies optimize this compound quantification in complex biological matrices?

- Chromatography : HILIC-UPLC paired with charged aerosol detection (CAD) enhances sensitivity for polar metabolites like this compound.

- Enzymatic assays : Couple this compound dehydrogenase with NADH production, monitored at 340 nm .

- Sample preparation : Use methanol/water (80:20) extraction with chelating agents (e.g., EDTA) to stabilize labile intermediates .

Methodological Best Practices

- Pathway Reconstitution : Express heterologous enzymes (e.g., fungal 2-keto-L-gulonate reductase) in E. coli for in vitro assays .

- Data Validation : Cross-reference kinetic parameters (e.g., K_m) with databases like BRENDA and ensure assays use physiological pH (7.4) and temperature (37°C) .

- Structural Studies : Submit crystallography data to the PDB and include B-factor analysis to assess residue flexibility in enzyme-substrate complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.